[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate
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Overview
Description
2-(4-benzylpiperidin-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a piperidine ring, a benzyl group, and a chloropyridine moiety, which could contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution or other suitable methods.
Formation of the Chloropyridine Moiety: The chloropyridine group can be synthesized separately and then coupled with the piperidine derivative.
Final Coupling Reaction: The final step involves coupling the piperidine derivative with the chloropyridine moiety under appropriate conditions, such as using coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: The chloropyridine moiety is likely to undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could result in various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
The compound could be used as an intermediate in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might serve as a probe to study receptor-ligand interactions or as a potential lead compound in drug discovery.
Medicine
Potential medicinal applications could include its use as a pharmacological agent targeting specific receptors or enzymes.
Industry
In the industrial sector, the compound might be utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate would depend on its specific biological target. It could interact with receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzylpiperidin-1-yl)-2-oxoethyl 2-bromopyridine-3-carboxylate
- 2-(4-benzylpiperidin-1-yl)-2-oxoethyl 2-fluoropyridine-3-carboxylate
Uniqueness
The uniqueness of 2-(4-benzylpiperidin-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate could lie in its specific substitution pattern, which might confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
380554-03-0 |
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Molecular Formula |
C20H21ClN2O3 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
[2-(4-benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C20H21ClN2O3/c21-19-17(7-4-10-22-19)20(25)26-14-18(24)23-11-8-16(9-12-23)13-15-5-2-1-3-6-15/h1-7,10,16H,8-9,11-14H2 |
InChI Key |
IJHPQDXBUMLOQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)COC(=O)C3=C(N=CC=C3)Cl |
solubility |
46.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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